N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
CAS No.: 1351632-54-6
Cat. No.: VC2679940
Molecular Formula: C11H12N2O4S2
Molecular Weight: 300.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351632-54-6 |
|---|---|
| Molecular Formula | C11H12N2O4S2 |
| Molecular Weight | 300.4 g/mol |
| IUPAC Name | 2-[methyl-(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid |
| Standard InChI | InChI=1S/C11H12N2O4S2/c1-13(6-9(14)15)11-12-10-7(18-11)4-3-5-8(10)19(2,16)17/h3-5H,6H2,1-2H3,(H,14,15) |
| Standard InChI Key | VKEFLERFAUNWNL-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2S(=O)(=O)C |
| Canonical SMILES | CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2S(=O)(=O)C |
Introduction
Chemical Identity and Structure
Basic Information
N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine is a glycine derivative characterized by its benzothiazole scaffold with a methylsulfonyl group at the 4-position. The compound is registered with CAS number 1351632-54-6 and has been cataloged in PubChem with CID 56724770 . This compound is also known by the synonym 2-[methyl-(4-methylsulfonyl-1,3-benzothiazol-2-yl)amino]acetic acid .
Structural Properties
The molecular structure consists of a benzothiazole ring system with a methylsulfonyl (CH₃SO₂-) group at the 4-position and an N-methylglycine moiety attached to the 2-position of the benzothiazole. The compound has a molecular formula of C₁₁H₁₂N₂O₄S₂ and a molecular weight of 300.35 g/mol . The structure features two sulfur atoms: one within the benzothiazole ring system and another in the methylsulfonyl group.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₄S₂ |
| Molecular Weight | 300.35 g/mol |
| CAS Number | 1351632-54-6 |
| PubChem CID | 56724770 |
| Appearance | Not specified in available data |
| Solubility | Specific solubility data not provided; requires appropriate solvent selection |
| Creation Date (PubChem) | 2012-03-08 |
| Modification Date (PubChem) | 2025-02-22* |
*Note: The modification date appears to be a future date, likely due to a data entry error in the PubChem database .
| Desired Concentration | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM | 3.3294 mL | 16.6472 mL | 33.2945 mL |
| 5 mM | 0.6659 mL | 3.3294 mL | 6.6589 mL |
| 10 mM | 0.3329 mL | 1.6647 mL | 3.3294 mL |
This table provides the volume of solvent needed to prepare stock solutions of different concentrations using various amounts of the compound .
Shipping Conditions
According to the supplier information, evaluation sample solutions are typically shipped with blue ice. Other sizes may be shipped at room temperature or with blue ice upon request .
Structural Relationship to Similar Compounds
Comparison with Related Benzothiazole Derivatives
N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine belongs to a broader class of benzothiazole derivatives, many of which have been investigated for their biological activities. Understanding its structural relationship to similar compounds provides insight into potential functional properties and applications.
Table 3: Comparison of N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|---|
| N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine | 1351632-54-6 | C₁₁H₁₂N₂O₄S₂ | 300.35 | Reference compound |
| N-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)glycine | 1421508-23-7 | C₁₁H₉F₃N₂O₂S | 290.26 | Contains trifluoromethyl group instead of methylsulfonyl group |
| N-methyl-N-[6-(methylthio)-1,3-benzothiazol-2-yl]glycine | 1352999-55-3 | C₁₁H₁₂N₂O₂S₂ | 268.4 | Contains methylthio group at position 6 rather than methylsulfonyl at position 4 |
| Glycine, N-methyl-N-(4-methylbenzoyl)- | 133604-64-5 | C₁₁H₁₃NO₃ | 207.23 | Contains methylbenzoyl group instead of benzothiazole scaffold |
This comparison highlights how subtle structural modifications can alter the molecular properties of these related compounds .
Research Status and Knowledge Gaps
Knowledge Gaps and Future Research Directions
Several knowledge gaps exist regarding N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine that represent opportunities for future research:
-
Specific biological activity: Detailed investigations into potential biological targets and activities
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Structure-activity relationships: How the methylsulfonyl group at position 4 impacts biological activity compared to other substitutions
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Synthesis optimization: Development of efficient and scalable synthetic routes
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Physical properties: Comprehensive characterization of solubility profiles in various solvents, stability under different conditions, and spectroscopic properties
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Potential pharmaceutical applications: Evaluation of therapeutic potential based on the established activities of related benzothiazole derivatives
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